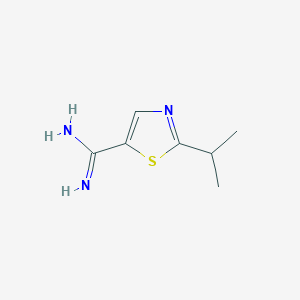
2-Isopropylthiazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylthiazole-5-carboximidamide is a heterocyclic compound containing a thiazole ring substituted with an isopropyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylthiazole-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-isopropylthiazole-5-carboxylic acid with reagents such as thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the carboximidamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylthiazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the isopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-Isopropylthiazole-5-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Isopropylthiazole-5-carboximidamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropylthiazole-5-carboxylic acid
- 2-Isopropylthiazole-5-carboxamide
- 2-Isopropylthiazole-5-carboxylate
Uniqueness
2-Isopropylthiazole-5-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H11N3S |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-propan-2-yl-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C7H11N3S/c1-4(2)7-10-3-5(11-7)6(8)9/h3-4H,1-2H3,(H3,8,9) |
InChI Key |
YDEULWCWXXTXFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















